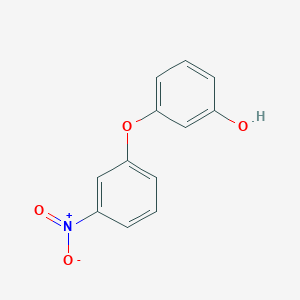

3-(3-Nitrophenoxy)phenol

Description

Structure

3D Structure

Properties

CAS No. |

103863-21-4 |

|---|---|

Molecular Formula |

C12H9NO4 |

Molecular Weight |

231.20 g/mol |

IUPAC Name |

3-(3-nitrophenoxy)phenol |

InChI |

InChI=1S/C12H9NO4/c14-10-4-2-6-12(8-10)17-11-5-1-3-9(7-11)13(15)16/h1-8,14H |

InChI Key |

JVEOWKOBSCSZOZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)OC2=CC=CC(=C2)O)[N+](=O)[O-] |

Origin of Product |

United States |

Mechanistic Investigations of Reactions Involving 3 3 Nitrophenoxy Phenol Scaffolds

Elucidation of Nucleophilic Aromatic Substitution (SNAr) Pathways

Nucleophilic aromatic substitution is a key reaction class for aryl ethers. The presence of a nitro group on one of the aromatic rings of 3-(3-nitrophenoxy)phenol activates the molecule towards nucleophilic attack. The generally accepted mechanism for SNAr reactions in such activated systems proceeds through a two-step addition-elimination pathway. In the first step, the nucleophile attacks the carbon atom bearing the leaving group (the phenoxy group in this case), leading to the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. nih.gov The aromaticity of the ring is temporarily disrupted in this step. In the second step, the leaving group departs, and the aromaticity of the ring is restored, yielding the final substitution product. The rate of SNAr reactions is significantly influenced by the presence of electron-withdrawing groups, such as the nitro group, which stabilize the negatively charged Meisenheimer intermediate. acsgcipr.org

Table 1: Hypothetical Kinetic Data for Meisenheimer Complex Formation and Decomposition in the Reaction of this compound with a Generic Nucleophile This table is illustrative and based on general principles of SNAr kinetics, as specific data for this compound is not readily available in the provided search results.

| Nucleophile | k1 (M⁻¹s⁻¹) | k-1 (s⁻¹) | k2 (s⁻¹) | Rate-Determining Step |

|---|---|---|---|---|

| Methoxide | 1.5 x 10³ | 2.0 x 10¹ | 5.0 x 10² | Formation |

| Piperidine | 8.0 x 10² | 1.2 x 10² | 3.0 x 10¹ | Decomposition |

| Thiophenoxide | 2.5 x 10⁴ | 5.0 x 10² | 1.0 x 10³ | Formation |

The solvent plays a critical role in SNAr reactions by solvating the reactants, intermediates, and transition states. The polarity of the solvent can significantly affect the reaction rate. Generally, polar aprotic solvents such as DMSO, DMF, and acetonitrile (B52724) are preferred for SNAr reactions as they can solvate the cationic counter-ion of the nucleophile, thus increasing its nucleophilicity, while not strongly solvating the anionic nucleophile itself. acsgcipr.orgrsc.org The transition state leading to the Meisenheimer complex is highly polar and often charged, and its stabilization by a polar solvent can lead to a significant rate enhancement.

Table 2: Expected Relative Rate Constants for the SNAr Reaction of this compound in Various Solvents This table illustrates the general trend of solvent effects on SNAr reactions.

| Solvent | Dielectric Constant (ε) | Solvent Type | Expected Relative Rate |

|---|---|---|---|

| Hexane | 1.9 | Non-polar, Aprotic | Very Low |

| Dioxane | 2.2 | Aprotic | Low |

| Tetrahydrofuran (THF) | 7.6 | Aprotic | Moderate |

| Acetonitrile | 37.5 | Polar, Aprotic | High |

| Dimethylformamide (DMF) | 38.3 | Polar, Aprotic | Very High |

| Dimethyl Sulfoxide (B87167) (DMSO) | 46.7 | Polar, Aprotic | Highest |

| Methanol | 32.7 | Polar, Protic | Moderate to Low |

| Water | 80.1 | Polar, Protic | Low |

The electronic properties of substituents on the aromatic rings of this compound can have a dramatic impact on the rate of SNAr reactions. Electron-withdrawing groups (EWGs) on the activated ring (the one bearing the nitro group) increase the reaction rate by stabilizing the negative charge of the Meisenheimer intermediate through inductive and resonance effects. osti.gov Conversely, electron-donating groups (EDGs) on the activated ring would decrease the reaction rate.

The Hammett equation, log(k/k₀) = ρσ, provides a quantitative measure of the effect of substituents on the reaction rate. researchgate.net In this equation, k is the rate constant for the substituted reactant, k₀ is the rate constant for the unsubstituted reactant, σ is the substituent constant (which depends on the nature and position of the substituent), and ρ is the reaction constant (which reflects the sensitivity of the reaction to substituent effects). For SNAr reactions, the ρ value is typically positive, indicating that the reaction is accelerated by electron-withdrawing substituents. researchgate.net While a specific Hammett plot for this compound is not available, studies on related systems like the aminolysis of S-4-nitrophenyl X-substituted thiobenzoates show a clear dependence of the reaction rate on the electronic nature of the substituent in the nonleaving group. researchgate.net

Table 3: Predicted Qualitative Effects of Substituents on the Rate of SNAr Reactions of a Substituted this compound This table is based on established principles of substituent effects in SNAr reactions.

| Position of Substituent | Type of Substituent | Effect on Meisenheimer Complex Stability | Predicted Effect on Reaction Rate |

|---|---|---|---|

| Activated Ring (ortho/para to reaction center) | Electron-withdrawing (e.g., -CN, -CF₃) | Increased Stabilization | Increase |

| Activated Ring (ortho/para to reaction center) | Electron-donating (e.g., -CH₃, -OCH₃) | Decreased Stabilization | Decrease |

| Leaving Group Ring | Electron-withdrawing (e.g., -NO₂) | Makes the leaving group a better nucleofuge | Increase |

| Leaving Group Ring | Electron-donating (e.g., -OCH₃) | Makes the leaving group a poorer nucleofuge | Decrease |

Reaction Kinetics and Rate Law Derivations for Related Phenolic Transformations

The kinetics of reactions involving phenolic compounds provide valuable information about the reaction mechanism. By systematically varying the concentrations of reactants and observing the effect on the reaction rate, a rate law can be derived, which is a mathematical expression that describes the relationship between the rate of a reaction and the concentration of its reactants.

In many kinetic studies, the reaction conditions are manipulated to simplify the rate law. For a second-order reaction between two reactants, A and B, if the concentration of one reactant (e.g., B) is held in large excess compared to the other, its concentration will remain effectively constant throughout the reaction. libretexts.org Under these conditions, the reaction behaves as a first-order reaction, and this is known as a pseudo-first-order reaction. researchgate.net The observed rate constant, k_obs, is a pseudo-first-order rate coefficient and is related to the true second-order rate constant, k₂, by the equation k_obs = k₂[B]. nih.gov

This technique is commonly employed in the study of aminolysis reactions of esters and ethers. nih.gov By plotting the observed pseudo-first-order rate coefficients (k_obs) against the concentration of the amine in excess, a linear relationship is often obtained, the slope of which gives the second-order rate constant. nih.gov This approach allows for a more straightforward determination of the rate constants and simplifies the kinetic analysis.

Table 4: Illustrative Pseudo-First-Order Kinetic Data for the Reaction of this compound with Excess Amine This table demonstrates the principle of pseudo-first-order kinetics.

| [Amine] (M) | k_obs (s⁻¹) |

|---|---|

| 0.1 | 0.005 |

| 0.2 | 0.010 |

| 0.3 | 0.015 |

| 0.4 | 0.020 |

| 0.5 | 0.025 |

From a plot of k_obs vs. [Amine], the slope would yield the second-order rate constant, k₂.

The Brönsted catalysis equation provides a linear free-energy relationship that correlates the rate constant of a reaction with the acidity or basicity of a series of related catalysts. For aminolysis reactions, a Brönsted-type plot is often constructed by plotting the logarithm of the second-order rate constant (log k₂) against the pKa of the conjugate acid of a series of amines. jips-k.org The slope of this plot, known as the Brönsted coefficient (β), provides insight into the nature of the transition state of the rate-determining step.

A β value between 0 and 1 is typically observed. A large β value (close to 1) suggests that the transition state is highly product-like, with a significant degree of bond formation between the nucleophile and the reaction center. Conversely, a small β value (close to 0) indicates a reactant-like transition state with little bond formation. For the aminolysis of phenyl 4-nitrophenyl thionocarbonate, a linear Brönsted-type plot with a slope of β = 0.25 was obtained, indicating that the formation of the tetrahedral intermediate is the rate-determining step. nih.gov In the case of this compound, a Brönsted-type correlation for its aminolysis would reveal important details about the transition state structure and the degree of N-C bond formation at that stage. A non-linear Brönsted plot can indicate a change in the rate-determining step as the basicity of the amine is varied. jips-k.org

Electrophilic Aromatic Substitution Mechanisms

The phenolic rings within the this compound structure are subject to electrophilic aromatic substitution, a fundamental reaction class for such compounds. The hydroxyl (-OH) group is a potent activating group and an ortho-, para-director, meaning it increases the electron density of the aromatic ring, particularly at the positions ortho and para to it, making the ring more susceptible to attack by electrophiles. quora.combyjus.comquora.com Conversely, the ether linkage and the nitro group (-NO₂) influence the reactivity of both phenyl rings. The 3-nitrophenoxy substituent on one ring and the 3-phenoxy substituent on the other are primarily meta-directing and deactivating, due to the electron-withdrawing nature of the nitro group and the ether oxygen's inductive effect, although the oxygen's lone pairs can participate in resonance. wikipedia.org

C-nitrosation is an electrophilic aromatic substitution where a nitroso group (-NO) is introduced onto a carbon atom of the aromatic ring. For phenolic systems, the dominant mechanism involves an attack on the phenol (B47542) by a nitrosating agent, typically derived from nitrous acid in acidic conditions. researchgate.netresearchgate.net The active electrophile is often the nitrosonium ion (NO⁺) or its protonated form (NO₂H₂⁺). The reaction proceeds via an attack by the electrophile on the electron-rich aromatic ring, followed by a slow proton transfer to regenerate aromaticity. researchgate.net

The conditions of the reaction medium, specifically pH and solvent permittivity (dielectric constant), have a profound impact on the rate of electrophilic aromatic substitution on phenols, including nitrosation. researchgate.net

pH: The rate of C-nitrosation of phenolic compounds is strongly pH-dependent. Kinetic studies on various phenols show that the maximum reaction rate is typically observed around pH ≈ 3. researchgate.net At higher pH values, the rate decreases sharply. This is because the concentration of the active electrophile, NO⁺, decreases as the equilibrium shifts towards the unreactive nitrite (B80452) ion (NO₂⁻). In highly acidic solutions, the concentration of free nitrous acid also diminishes. For this compound, this implies that any electrophilic attack would be most favorable under mildly acidic conditions.

Medium Permittivity: The polarity of the solvent, reflected in its permittivity, also governs the reaction rate. Studies conducted in water/acetonitrile mixtures have shown that increasing the proportion of the organic co-solvent (acetonitrile), which lowers the dielectric constant of the medium, strongly inhibits the nitrosation reaction. researchgate.net This effect is attributed to the destabilization of the charged intermediates and transition states in less polar media. Consequently, electrophilic substitution reactions on the this compound scaffold would be expected to proceed more slowly in less polar, organic-rich environments compared to aqueous solutions.

| Factor | Effect on Reaction Rate | Optimal Condition/Trend | Reference |

|---|---|---|---|

| Substituent Effect | Electron-donating groups accelerate the reaction; electron-withdrawing groups decelerate it. | The 3-nitrophenoxy group on this compound is deactivating, leading to a slow reaction. | researchgate.netnih.gov |

| pH | Rate is maximal at a specific pH and decreases in more acidic or alkaline conditions. | Maximum rate observed around pH ≈ 3. | researchgate.net |

| Medium Permittivity | Decreasing the solvent's dielectric constant (e.g., by adding an organic co-solvent) inhibits the reaction. | Reaction is faster in more polar solvents like water. | researchgate.net |

Hydrolysis Mechanisms of Phenolic Esters and Carbonates

Esters and carbonates derived from the hydroxyl group of this compound are susceptible to hydrolysis, the mechanism of which is highly dependent on pH.

The hydrolysis of phenolic esters, such as a hypothetical acetate (B1210297) ester of this compound, can be catalyzed by both acid and base. The base-catalyzed hydrolysis of phenolic esters generally follows a nucleophilic acyl substitution (BAc2) mechanism, involving the attack of a hydroxide (B78521) ion on the carbonyl carbon. mdpi.comnih.gov The presence of an electron-withdrawing group on the phenoxy leaving group, such as the 3-nitrophenoxy-phenyl group, would stabilize the resulting phenoxide ion, making it a better leaving group and thus accelerating the rate of hydrolysis compared to phenyl acetate.

For phenolic carbonates, the hydrolysis mechanisms have been studied in detail. mdpi.com

Water-catalyzed (Spontaneous) Hydrolysis: In neutral solutions, the hydrolysis of diaryl carbonates proceeds through a BAc2 mechanism where a water molecule acts as the nucleophile. The reaction rate is influenced by the electronic effects of the substituents, with electron-withdrawing groups on the leaving phenoxy group increasing the rate. mdpi.com

Hydroxide-catalyzed Hydrolysis: Under basic conditions, the mechanism is also BAc2, but the much stronger nucleophile, the hydroxide ion, leads to a significantly faster reaction. This process involves a two-step sequence: a rapid nucleophilic attack followed by the slower decomposition of a monoalkyl carbonate intermediate. mdpi.com

Acid-catalyzed Hydrolysis: In acidic media, the mechanism for phenolic carbonate hydrolysis is typically AAc2, involving protonation of the carbonyl oxygen followed by a nucleophilic attack by water. Generally, phenolic carbonate esters are less reactive towards acid- and base-catalyzed hydrolysis than corresponding carboxylic acid esters like phenyl acetate. mdpi.comnih.gov

| Condition | General Mechanism | Description | Reference |

|---|---|---|---|

| Neutral (Water-catalyzed) | BAc2 | A water molecule acts as the nucleophile, attacking the carbonyl carbon. Rate is enhanced by electron-withdrawing groups on the leaving phenol. | mdpi.com |

| Basic (Hydroxide-catalyzed) | BAc2 | A hydroxide ion attacks the carbonyl carbon, forming a tetrahedral intermediate. This is generally the fastest hydrolysis pathway. | mdpi.comnih.gov |

| Acidic (Acid-catalyzed) | AAc2 | The carbonyl oxygen is protonated, activating the carbonyl carbon for nucleophilic attack by water. | mdpi.com |

Electroreduction Mechanisms of Nitro-substituted Hydroxylamines

The electroreduction of aromatic nitro compounds, such as the nitro group in this compound, is a well-studied process that proceeds through several intermediates. taylorfrancis.comacs.org The reaction pathway is highly dependent on factors like the electrode material, pH of the solution, and the nature of the substrate. taylorfrancis.com

In hydroxylic solvents, the reduction of an aromatic nitro group (Ar-NO₂) typically involves a total of six electrons to form the corresponding amine (Ar-NH₂). However, the reaction occurs in discrete steps, with arylhydroxylamines (Ar-NHOH) being key, isolable intermediates under certain conditions. taylorfrancis.commdpi.com

The general electroreduction sequence is as follows:

Nitro to Nitroso: The first step is a two-electron, two-proton reduction of the nitro group to a nitroso group (Ar-NO). Ar-NO₂ + 2e⁻ + 2H⁺ → Ar-NO + H₂O

Nitroso to Hydroxylamine (B1172632): The nitroso intermediate is then rapidly reduced in a further two-electron, two-proton step to form the N-arylhydroxylamine. Ar-NO + 2e⁻ + 2H⁺ → Ar-NHOH

Hydroxylamine to Amine: The final step is the reduction of the hydroxylamine to the corresponding amine, which requires another two electrons and two protons. Ar-NHOH + 2e⁻ + 2H⁺ → Ar-NH₂ + H₂O

Arylhydroxylamines are reactive species. taylorfrancis.com They can be the final product of the electroreduction if the conditions are carefully controlled, for example, by performing the electrolysis under alkaline conditions where the four-electron reduction is favored. mdpi.com However, the hydroxylamine can also undergo further electroreduction to the amine or be electro-oxidized back to the nitroso compound. taylorfrancis.comacs.org Additionally, it can participate in chemical side reactions, such as condensation with the parent nitroso species to form an azoxybenzene (B3421426) derivative. acs.org For this compound, the electroreduction of the nitro group would proceed via the 3-(3-nitrosophenoxy)phenol and 3-(3-(hydroxyamino)phenoxy)phenol intermediates to ultimately yield 3-(3-aminophenoxy)phenol.

Computational and Theoretical Chemistry Studies of 3 3 Nitrophenoxy Phenol

Electronic Structure and Molecular Orbital Analysis

The electronic properties of 3-(3-Nitrophenoxy)phenol have been investigated using various quantum chemical methods. These studies are crucial for understanding the molecule's stability, reactivity, and potential applications.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely employed for geometry optimization, which involves finding the most energetically favorable arrangement of atoms in a molecule. google.com For molecules like this compound, DFT calculations, often using the B3LYP functional with a suitable basis set such as 6-311G(d,p), are performed to determine the optimized molecular structure. This process yields crucial information on bond lengths, bond angles, and dihedral angles, which are fundamental to understanding the molecule's three-dimensional conformation. The optimized geometry represents a local minimum on the potential energy surface.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting ability.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive and less stable molecule. For a structurally similar compound, 1-Methoxy-3-(3-nitrophenoxy)benzene, DFT calculations have estimated a HOMO-LUMO gap of approximately 4.2 eV.

The specific calculated energies for HOMO, LUMO, and the resulting energy gap for this compound are essential for a precise understanding of its electronic behavior.

Table 1: Frontier Molecular Orbital Energies and Related Parameters (Hypothetical Data for Illustration)

| Parameter | Value (eV) |

| EHOMO | -6.8 |

| ELUMO | -2.5 |

| Energy Gap (ΔE) | 4.3 |

Note: The data in this table is hypothetical and for illustrative purposes only, as specific experimental or calculated values for this compound were not found in the searched literature.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. The MEP map displays regions of different electrostatic potential on the electron density surface.

Typically, regions with negative potential (colored red to yellow) are susceptible to electrophilic attack, indicating an abundance of electrons. Conversely, areas with positive potential (colored blue) are prone to nucleophilic attack, signifying a relative deficiency of electrons. For nitro-aromatic compounds, the region around the nitro group is expected to be highly electronegative, while the phenolic proton would exhibit a positive potential. The MEP analysis of this compound would reveal the most likely sites for intermolecular interactions.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines the delocalization of electron density between filled (donor) and empty (acceptor) orbitals, which corresponds to intramolecular interactions. These interactions, such as hyperconjugation, can significantly influence the stability of the molecule.

The strength of these donor-acceptor interactions is quantified by the second-order perturbation energy, E(2). A higher E(2) value indicates a stronger interaction. For this compound, NBO analysis would identify key intramolecular charge transfer pathways and quantify their stabilizing effects, providing a deeper understanding of its electronic structure beyond the simple Lewis model.

Table 2: Second-Order Perturbation Theory Analysis of Fock Matrix in NBO Basis (Hypothetical Data for Illustration)

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

| LP(O) on Phenol (B47542) | σ(C-C) in Ring | 2.5 |

| π(C=C) in Ring | π(N=O) in Nitro | 5.1 |

Note: The data in this table is hypothetical and for illustrative purposes only, as specific NBO analysis results for this compound were not found in the searched literature.

The Quantum Theory of Atoms in Molecules (AIM) provides a method for partitioning the electron density of a molecule into atomic basins, allowing for the calculation of atomic charges. AIM charges are derived from the integration of the electron density over these basins and provide a more rigorous definition of atomic charge compared to other methods. Analysis of AIM charges on the atoms of this compound would offer a quantitative measure of the electron distribution and the polar nature of its chemical bonds.

Reactivity Predictions and Mechanistic Insights via Quantum Chemistry

Quantum chemistry offers a powerful framework for predicting the chemical reactivity of molecules and elucidating reaction mechanisms. By analyzing the electronic properties derived from calculations, such as the FMO energies and MEP maps, one can predict how this compound is likely to behave in chemical reactions.

For instance, the regions of negative potential on the MEP map suggest where the molecule is most likely to be attacked by electrophiles, while the positive regions indicate sites for nucleophilic attack. The HOMO and LUMO distributions can also predict the regioselectivity of certain reactions. Computational studies can model the reaction pathways of, for example, nucleophilic aromatic substitution on the nitro-substituted ring, and calculate the activation energies for different potential mechanisms, thereby providing insights into the most probable reaction route.

Transition State Characterization and Reaction Barrier Calculations

The study of reaction mechanisms, such as nucleophilic aromatic substitution (SNAr), heavily relies on the characterization of transition states. researchgate.netrsc.org For reactions involving phenoxides and nitrophenoxy derivatives, computational methods like Density Functional Theory (DFT) are employed to locate the transition state structures, which are first-order saddle points on the potential energy surface. qcware.comarxiv.org These calculations are essential for determining the energy barriers of a reaction, which govern the reaction rates. faccts.deufl.edu

For a reaction involving this compound, theoretical calculations would model the pathway, for instance, in an SNAr reaction where a nucleophile attacks one of the aromatic rings. The energy profile would be mapped, identifying the transition state and any intermediates, such as a Meisenheimer complex, which can be stabilized by factors like hydrogen bonding. researchgate.net The activation energy, or reaction barrier, is the energy difference between the reactants and the transition state. In similar systems, uncatalyzed pathways have been shown to have barriers of around 28 kcal/mol, which can be significantly reduced by a catalyst. researchgate.net

Table 1: Example of Calculated Reaction Barrier Data for a Related SNAr Reaction

| Reaction Pathway | Rate-Determining Step | Calculated Barrier (kcal/mol) |

|---|---|---|

| Uncatalyzed | Decomposition of Meisenheimer complex | ~28.0 researchgate.net |

This table illustrates typical data from computational studies on related compounds.

Prediction of Electron Transfer Reactivity using Fukui Functions

Fukui functions, derived from DFT, are powerful tools for predicting the reactivity of different sites within a molecule. nih.govfaccts.de They quantify the change in electron density at a specific point in the molecule when an electron is added or removed, thus identifying sites susceptible to nucleophilic, electrophilic, or radical attack. researchgate.netniscpr.res.in

For this compound, Fukui function analysis would pinpoint the most reactive atoms. The function f+ indicates susceptibility to nucleophilic attack (electron acceptance), f- indicates susceptibility to electrophilic attack (electron donation), and f0 relates to radical attack. nih.gov It is expected that the carbon atoms attached to the nitro group and the ether oxygen would be primary sites for nucleophilic attack, while the oxygen atoms of the nitro group and the phenolic hydroxyl group would be susceptible to electrophilic attack. niscpr.res.in This analysis provides a theoretical basis for understanding the molecule's role in electron transfer processes. uantwerpen.be

Advanced Theoretical Property Investigations

Beyond reaction dynamics, theoretical calculations are used to investigate the inherent physical and chemical properties of this compound, opening avenues for its potential application in materials science.

Nonlinear Optical (NLO) Properties and Hyperpolarizability Calculations

Molecules with significant nonlinear optical (NLO) properties are of great interest for applications in optoelectronics and photonics. nih.gov The NLO response of a molecule is primarily determined by its hyperpolarizability (β). Computational methods, particularly DFT, are widely used to calculate the hyperpolarizability of organic molecules. analis.com.myresearchgate.net For compounds like this compound, the presence of electron-donating (phenoxy, hydroxyl) and electron-withdrawing (nitro) groups creates a charge asymmetry that can lead to a large hyperpolarizability value. utwente.nl Theoretical calculations for similar nitrophenyl derivatives have predicted significant NLO properties, with hyperpolarizability values many times greater than that of the standard reference material, urea (B33335). nih.govacrhem.org

Table 2: Example of Calculated NLO Properties for a Related Nitrophenyl Compound

| Property | Symbol | Calculated Value |

|---|---|---|

| Dipole Moment | µ | 2.93 D analis.com.my |

| Average Polarizability | <α> | 57.52 × 10-24 esu analis.com.my |

This table presents typical NLO data obtained from DFT calculations on related molecules.

Potential Energy Surface (PES) Scanning for Conformational Stability

The three-dimensional structure of a molecule dictates many of its properties. This compound has conformational flexibility, primarily due to rotation around the C-O-C ether linkage. A Potential Energy Surface (PES) scan is a computational technique used to explore the different possible conformations of a molecule and determine their relative stabilities. q-chem.comstackexchange.com By systematically rotating specific dihedral angles and calculating the energy at each step, a map of the conformational landscape is generated. dergipark.org.tr This allows for the identification of global and local energy minima, which correspond to the most stable conformations of the molecule. researchgate.netmdpi.com For this compound, a PES scan would reveal the preferred orientation of the two phenyl rings relative to each other, providing insight into its ground-state geometry.

Vibrational Assignments and Scaled Quantum Mechanical Force Field (SQMFF) Calculations

Vibrational spectroscopy, including FT-IR and Raman, provides a molecular fingerprint based on the vibrations of chemical bonds. The interpretation of these experimental spectra is greatly aided by theoretical calculations. acs.org The Scaled Quantum Mechanical Force Field (SQMFF) method is a computational technique used to accurately predict vibrational frequencies. researchgate.netresearchgate.net The procedure involves calculating the harmonic vibrational frequencies using a method like DFT and then scaling these frequencies with empirical factors to correct for systematic errors in the theoretical model and to account for anharmonicity. dntb.gov.ua This approach leads to excellent agreement between calculated and experimental spectra, enabling a precise assignment of each vibrational mode to a specific molecular motion (e.g., C-H stretch, NO2 bend). science.gov

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Meisenheimer complex |

Spectroscopic Data for this compound Not Publicly Available

The requested analysis, encompassing various spectroscopic techniques, could not be completed as no specific data sets for Fourier Transform Infrared (FT-IR), FT-Raman, ¹H Nuclear Magnetic Resonance (NMR), ¹³C NMR, or Electronic Absorption and Emission spectroscopy for this compound were found.

Searches for this compound primarily yielded information on related but structurally distinct molecules, such as 3-Nitrophenol (B1666305) and various derivatives of 3-(3-nitrophenoxy)propane . While these compounds share some structural motifs with the target molecule, their spectroscopic data would not be representative of this compound due to differences in their chemical structures, including the absence of the second phenoxy group or the presence of different functional groups and linkers.

Therefore, the generation of a scientifically accurate article adhering to the specified outline for this compound is not possible at this time due to the absence of the necessary foundational data.

Spectroscopic Characterization Techniques Applied to 3 3 Nitrophenoxy Phenol and Derivatives

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. For 3-(3-Nitrophenoxy)phenol (molecular formula C12H9NO4), the exact molecular weight is 231.0532 g/mol . In an electron ionization (EI) mass spectrum, a molecular ion peak ([M]+•) would be expected at m/z ≈ 231.

The fragmentation pattern provides a fingerprint of the molecule's structure. Based on the analysis of the related compound 3-nitrophenol (B1666305), key fragmentation pathways can be predicted. chemicalbook.commassbank.eu The mass spectrum of 3-nitrophenol (molecular weight 139.11 g/mol ) shows a prominent molecular ion peak at m/z 139. massbank.eu Common fragmentation patterns for nitroaromatic compounds include the loss of the nitro group (NO2, 46 Da) and nitric oxide (NO, 30 Da).

For this compound, the most likely fragmentation pathway would involve the cleavage of the ether bond, which is typically the weakest bond in the molecular backbone. This would lead to two primary fragment ions: one corresponding to the 3-nitrophenoxy radical cation (m/z 138) and another to the phenol (B47542) cation (m/z 93). Further fragmentation of these ions would follow established pathways for nitroaromatics and phenols.

| m/z | Proposed Fragment (for 3-Nitrophenol) | Origin |

|---|---|---|

| 139 | [C6H5NO3]+• | Molecular Ion |

| 109 | [M - NO]+• | Loss of Nitric Oxide |

| 93 | [M - NO2]+ | Loss of Nitro Group |

| 65 | [C5H5]+ | Loss of CO from [M - NO2]+ |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid, crystalline state. This technique provides precise measurements of bond lengths, bond angles, and torsion angles, offering an unambiguous confirmation of the molecular structure.

While the specific crystal structure of this compound is not detailed in the provided sources, analysis of its derivatives provides valuable insight into the expected structural features. For example, the crystal structure of a related chalcone, 3-(3-Nitrophenyl)-1-[4-(prop-2-ynyloxy)phenyl]prop-2-en-1-one, was determined using single-crystal X-ray diffraction. researchgate.net The study revealed that the molecule is nearly planar, with a dihedral angle of 19.22 (5)° between its two phenyl rings. researchgate.net It also identified key intermolecular interactions, such as C—H⋯O hydrogen bonds, which dictate how the molecules pack together in the crystal lattice to form sheets. researchgate.net

| Structural Feature | Observation in a Derivative researchgate.net | Implication |

|---|---|---|

| Molecular Conformation | Nearly planar | Indicates extensive electronic conjugation. |

| Dihedral Angle (between rings) | 19.22 (5)° | Defines the relative orientation of the two phenyl moieties. |

| Intermolecular Interactions | C—H⋯O hydrogen bonds | Governs the crystal packing arrangement. |

Advanced Characterization for Material Applications

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (typically carbon, hydrogen, nitrogen, and sulfur) in a sample. The experimental results are compared against the theoretically calculated percentages based on the compound's molecular formula. This comparison serves as a crucial check for the purity and empirical formula of a synthesized compound.

For this compound, with the molecular formula C12H9NO4, the theoretical elemental composition can be calculated as follows:

Carbon (C): 62.34%

Hydrogen (H): 3.92%

Nitrogen (N): 6.06%

Oxygen (O): 27.68%

In practice, a synthesized sample of this compound would be analyzed, and the experimentally determined percentages should fall within a narrow margin of error (typically ±0.4%) of these theoretical values to confirm its purity and identity. For instance, in the synthesis of a related 3-nitrophenoxy derivative with the formula C12H13N3O3, the found elemental values closely matched the calculated percentages, validating the successful synthesis of the target compound. researchgate.net

| Element | Calculated % (for C12H13N3O3) | Found % (for C12H13N3O3) |

|---|---|---|

| C | 58.76 | 58.29 |

| H | 5.73 | 5.30 |

| N | 16.78 | 16.99 |

Molar Conductance

Molar conductance measurements are used to determine whether a compound behaves as an electrolyte or a non-electrolyte when dissolved in a polar solvent. This technique is particularly important for characterizing metal complexes and ionic salts. The molar conductivity (ΛM) is measured for a solution of known concentration, and the resulting value indicates the number of ions present per formula unit.

As a neutral organic molecule, this compound is expected to be a non-electrolyte. In a solvent like dimethyl sulfoxide (B87167) (DMSO), its solution would exhibit very low molar conductance values, typically below 50 Ω⁻¹ cm² mol⁻¹. researchgate.net

This technique becomes highly relevant when this compound is used as a ligand to form metal coordination complexes. The molar conductance of such complexes reveals whether the anions (e.g., chloride) are directly coordinated to the metal center or exist as free counter-ions in the solution. For example, studies of various metal complexes in DMSO have shown that low conductance values (12-20 Ω⁻¹ cm² mol⁻¹) are indicative of a non-electrolytic nature, meaning all anions are bound to the metal. researchgate.net In contrast, higher values (e.g., > 60 Ω⁻¹ cm² mol⁻¹) suggest that the complex is an electrolyte, such as a 1:1 electrolyte where one ion dissociates in solution. researchgate.net

| Electrolyte Type | Typical Molar Conductance (ΛM) in DMSO (Ω⁻¹ cm² mol⁻¹) |

|---|---|

| Non-electrolyte | < 50 |

| 1:1 electrolyte | ~60-70 |

| 1:2 electrolyte | ~140 |

Advanced Applications of 3 3 Nitrophenoxy Phenol Derivatives in Materials Science and Chemical Synthesis

Polymer and Resin Precursors

The structural attributes of 3-(3-nitrophenoxy)phenol derivatives make them exceptional candidates for the synthesis of advanced polymers and resins. The nitro group can be readily converted to other functional groups, such as amines, which are crucial for polymerization reactions.

Role in Functional Plastic Synthesis (e.g., Polyimide Resins)

Derivatives of this compound are instrumental in the production of functional plastics, most notably polyimide resins. encyclopedia.pub Polyimides are a class of high-performance polymers known for their exceptional thermal stability, mechanical strength, and chemical resistance. dakenchem.comscience.gov The synthesis of polyimides typically involves a two-step process starting with the reaction of a dianhydride and a diamine to form a soluble polyamic acid precursor, which is then cyclized to the final polyimide. dakenchem.comnasa.gov

The journey from this compound to a polyimide resin involves the reduction of the nitro group to an amine, yielding a diamine monomer. For instance, the related compound 3-(3-aminophenoxy)phenol can be used as a monomer in polycondensation reactions with dianhydrides to create polyimides with specific properties. These resulting polymers find applications in the aerospace and electronics industries due to their high-temperature resistance. encyclopedia.pubscience.gov

Building Blocks for Conducting Polymers

Phenol (B47542) derivatives, in general, are recognized for their potential as building blocks for the synthesis of conducting polymers. researchgate.netresearchgate.net These polymers possess the electrical properties of metals while retaining the mechanical characteristics of plastics, making them suitable for a wide range of applications, including sensors and electronic devices. mdpi.com

The versatility of the this compound structure allows for its incorporation into various polymer backbones. The phenoxy-phenol linkage can enhance solubility and processability, while the nitro group can be transformed into other functionalities to tune the electronic properties of the final polymer. While direct use of this compound in conducting polymers is an area of ongoing research, the broader class of phenol derivatives is well-established in this field. researchgate.netresearchgate.net

Advanced Materials Development

The application of this compound derivatives extends to the creation of sophisticated materials with tailored electronic, optical, and catalytic properties. The ability to introduce specific functional groups through the nitrophenoxy phenol scaffold is key to this versatility.

Synthesis of Phthalocyanine (B1677752) Derivatives with Tuned Electrical and Dielectric Properties

Phthalocyanines are large, aromatic macrocyclic compounds that have garnered significant attention for their use as dyes, pigments, and in advanced materials applications such as sensors and solar cells. researchgate.netmdpi.com The properties of phthalocyanine complexes can be finely tuned by introducing substituents onto their periphery.

The synthesis of substituted phthalocyanines often begins with a substituted phthalonitrile. For example, 4-nitrophthalonitrile (B195368) can react with a phenol derivative, such as 3-aminophenol (B1664112) (a reduced form of a 3-nitrophenol (B1666305) derivative), to yield a substituted phthalonitrile. This intermediate can then undergo cyclotetramerization to form the corresponding phthalocyanine. The introduction of the phenoxy group can improve the solubility of the phthalocyanine, a crucial factor for its processing and application. researchgate.net By carefully selecting the substituents, the resulting phthalocyanine's electrical and dielectric properties can be engineered for specific applications, including as photosensitizers for singlet oxygen production. researchgate.net

Table 1: Research Findings on Phthalocyanine Derivatives

| Derivative Type | Synthetic Precursor | Key Properties/Applications |

|---|---|---|

| Phenoxy-substituted Titanyl Phthalocyanine | 4-Phenoxyphthalonitrile | High triplet quantum yields, efficient singlet oxygen production, potential for photodynamic therapy. researchgate.net |

| Aminophenoxy-substituted Nickel Phthalocyanine | 4-(4-Aminophenoxy)phthalonitrile | Investigated for electrochemical and thermal properties. researchgate.net |

Development of Dinuclear Salphen Systems for Catalysis (e.g., Polymerization)

Salphen ligands, derived from the condensation of salicylaldehyde (B1680747) and o-phenylenediamine, are well-known for their ability to form stable complexes with a variety of metal ions. ggckondagaon.inscience.gov These metal-salphen complexes have shown significant promise as catalysts in a range of organic reactions, including polymerization. researchgate.netggckondagaon.in

The functionalization of the salphen ligand provides a powerful tool for modulating the catalytic activity and selectivity of the corresponding metal complex. While direct synthesis from this compound is not explicitly detailed, the broader class of m-aryloxy phenols can be utilized to create dinuclear salphen systems. researchgate.net These systems, particularly with chromium(III) complexes, have demonstrated enhanced activity in polymerization reactions, such as that of γ-butyrolactone. researchgate.net The design of these complex catalytic systems often involves multi-step syntheses where substituted phenols play a crucial role in constructing the ligand framework.

Intermediates in Complex Organic Synthesis

Beyond its role in materials science, this compound and its analogs serve as valuable intermediates in the synthesis of complex organic molecules. The presence of multiple reaction sites—the phenol, the nitro group, and the aromatic rings—allows for a variety of chemical transformations.

The Ullmann condensation is a key reaction for the synthesis of diaryl ethers, the core structure of this compound. encyclopedia.pub Conversely, the cleavage of this ether linkage or the modification of its substituents is a strategy in multi-step organic synthesis. The nitro group is particularly versatile, as it can be reduced to an amine, which can then participate in a wide array of reactions, including diazotization and amide bond formation. encyclopedia.pubgoogle.com For instance, the reduction of a related compound, 3-(3-amino-4-nitrophenoxy)phenol, has been reported. mdpi.com

Furthermore, nitrophenol derivatives are used in the synthesis of various biologically active compounds and other functional materials. For example, they are precursors in the synthesis of certain pyrazole (B372694) derivatives and can be used to create azetidinones, which are core structures in some antibiotics. iucr.orgprimescholars.com The reactivity of the nitro group also makes these compounds useful in the preparation of dyes and agrochemicals. chemimpex.com

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Polyimide |

| Polyamic acid |

| 3-(3-Aminophenoxy)phenol |

| Dianhydride |

| Diamine |

| Phthalocyanine |

| 4-Nitrophthalonitrile |

| 3-Aminophenol |

| 4-Phenoxyphthalonitrile |

| Titanyl Phthalocyanine |

| 4-(4-Aminophenoxy)phthalonitrile |

| Nickel Phthalocyanine |

| Clofoctol |

| Zinc Phthalocyanine |

| Salphen |

| Salicylaldehyde |

| o-Phenylenediamine |

| Chromium(III) |

| γ-Butyrolactone |

| 3-(3-Amino-4-nitrophenoxy)phenol |

| Pyrazole |

| Azetidinone |

| 4-Nitro-2-phenoxyphenol |

| Nimesulide |

| 3-Chloro-4-(3-nitrophenyl)-1-phenyl-azetidin-2-one |

| 2-Methoxy-4-[3-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-5-yl]phenol |

| 4-(4-Nitrophenoxy)phenol |

| 4-(1-(3-Nitrophenyl)-1H-1,2,3-triazol-4-yl)phenol |

| 3-(p-Tolyloxy)phenol |

| 3-(3'-Chloro-4'-nitrophenyl)-2-(substituted phenoxy) |

| 4-(3-Aminophenoxy)phthalonitrile |

| Ethyl (3-nitrophenyl)carbamate |

| 2-(3-Amino-4-fluorophenoxy)pyrimidine |

| Bis(3-hydroxyphenyl) phenyl phosphate |

| 2,5-di(4-methyl-thiophen-2-yl)-1-(4-nitrophenyl) |

| 2-(2-(4-nitrophenyl)diazenyl)naphthalen-1-ol |

Precursors for Bioactive Natural Products

Phenol derivatives are widely recognized for their potential as foundational structures in the synthesis of bioactive natural products. mdpi.comencyclopedia.pub The m-aryloxy phenol scaffold, present in this compound, is a key structural motif in various biologically active molecules. The synthesis process often involves the reduction of the nitro group to an amine, which can then be further functionalized. For example, the related compound 3-(4-aminophenoxy)phenol, obtained through hydrogenation of its nitro precursor, has been used to create a series of (benzoylaminophenoxy)phenol derivatives that exhibit promising activity as anti-prostate cancer agents. mdpi.comsemanticscholar.org This highlights the role of nitrophenoxy phenols as latent amino-phenols, which are pivotal for building the complex architectures of medicinally relevant compounds.

The versatility of these precursors allows for the introduction of various functional groups, such as esters and halogens, which impart specific properties to the final natural product analogs. mdpi.com Synthetic strategies, including metal-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions, are employed to construct these complex molecules from simpler phenol derivatives. encyclopedia.pub

Synthesis of Aryl-Substituted Heterocyclic Urea (B33335) Derivatives

Aryl-substituted heterocyclic ureas are an important class of compounds in medicinal chemistry, often exhibiting a range of biological activities. hilarispublisher.com The synthesis of these derivatives can utilize m-aryloxy phenols as key intermediates. mdpi.com Specifically, derivatives of this compound can be transformed into the corresponding aminophenol through hydrogenation. This amine can then react with various isocyanates or their precursors to form urea linkages. nih.govrsc.org

The general approach involves the reaction of an amine with an isocyanate, which can be generated in situ from another amine using reagents like bis(trichloromethyl)carbonate (BTC). nih.govorganic-chemistry.org This modular synthesis allows for the creation of a diverse library of urea derivatives by varying the substitution on both the phenol and the aryl isocyanate components. These compounds have been investigated for various therapeutic applications, including the modulation of fatty acid amide hydrolase (FAAH) activity for treating certain diseases. mdpi.com

| Precursor Amine | Isocyanate Source | Resulting Product Class | Potential Application |

| 3-Aminophenoxyphenol (from reduction of this compound) | Aryl Isocyanates | Aryl-substituted diaryl ureas | FAAH modulation mdpi.com |

| Aromatic Amines | Bis(trichloromethyl)carbonate (BTC) | Aryl Isocyanates | Intermediate for urea synthesis nih.gov |

| Primary Aromatic Amine | Potassium Isocyanate in water | N-substituted ureas | Agrochemicals, Pharmaceuticals rsc.org |

Building Blocks for Oxacalixarenes

Oxacalixarenes are macrocyclic compounds characterized by aromatic units linked by CH2-O-CH2 bridges. nih.gov These molecules are a subset of the broader calixarene (B151959) family and are known for their host-guest chemistry and ability to form complexes with ions and neutral molecules. nih.govethernet.edu.et Phenolic compounds are the fundamental building blocks for these structures. While the direct use of this compound in oxacalixarene synthesis is not extensively documented in the provided sources, the general synthetic routes rely on the condensation of phenols. nih.govresearchgate.net

The synthesis of oxacalixarenes involves the reaction of phenolic units with other molecules to form the ether linkages that define the macrocycle. nih.gov The presence of substituents on the phenol ring, such as the nitrophenoxy group, would result in functionalized oxacalixarenes with specific properties, potentially influencing their complexation behavior and solubility. The nitro group could be further modified post-synthesis to introduce other functionalities onto the oxacalixarene scaffold. nih.gov

Functional Materials Research

The inherent chemical properties of the this compound structure lend themselves to applications in functional materials, where they can act as antioxidants, UV absorbers, and flame retardants.

Chemical Antioxidant Properties

Studies on related sterically hindered phenols linked to urea fragments have shown that the antioxidant properties mainly originate from the phenol group. mdpi.com The process of free radical scavenging by phenols is a key mechanism in preventing oxidative stress, which is implicated in various diseases. dergipark.org.trnih.gov The evaluation of antioxidant activity is often performed using tests like the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. nih.govresearchgate.net

| Compound Class | Antioxidant Mechanism | Key Structural Feature |

| Phenolic Derivatives | Hydrogen atom donation, Radical scavenging | Phenolic hydroxyl (-OH) group nih.govmdpi.com |

| m-Aryloxy Phenols | Free radical scavenging | Phenolic hydroxyl group mdpi.com |

| Caffeic Acid Derivatives | ROS scavenging | Catechol ring nih.gov |

Ultraviolet Absorption Characteristics

Aromatic compounds with conjugated π-electron systems, like this compound, absorb ultraviolet (UV) light. docbrown.info The specific wavelengths of maximum absorbance (λmax) are determined by the molecular structure. For comparison, phenol itself shows a λmax around 275 nm. docbrown.info The introduction of a nitro group, as in 3-nitrophenol, extends the conjugation of the π-electron system. This extension lowers the energy required for electronic transitions, resulting in an additional absorption band at a longer wavelength (around 340 nm) that can tail into the visible region, often imparting a pale yellow color. docbrown.info

UV Absorption Data for Related Phenols

| Compound | λmax 1 | λmax 2 | Appearance |

|---|---|---|---|

| Phenol | ~275 nm docbrown.info | N/A | Colorless docbrown.info |

| 3-Nitrophenol | ~275 nm docbrown.info | ~340 nm docbrown.info | Pale yellow docbrown.info |

| 2,4,5-Trimethoxyacetophenone | 325 nm fordham.edu | 268 nm | - |

Flame Retardant Applications

m-Aryloxy phenols are utilized as flame retardants in materials such as plastics, adhesives, and coatings to enhance their thermal stability and resistance to fire. mdpi.com Phosphorus-based flame retardants are a major class of additives, and their mechanism often involves the formation of a protective char layer during combustion. mdpi.comspecialchem.com

Phenoxy groups are often incorporated into phosphorus-based flame retardants. mdpi.com During combustion, these phenoxy systems can effectively catalyze the decomposition and dehydration of the polymer matrix (e.g., cellulose (B213188) in cotton), promoting the formation of a stable char barrier. mdpi.com This condensed-phase mechanism insulates the underlying material from the heat source and reduces the release of flammable volatile compounds. The presence of phosphorus and nitrogen in a molecule can create a synergistic flame-retardant effect. nih.gov Therefore, derivatives of this compound, which contain both phenoxy and nitro (a source of nitrogen) groups, have the structural elements desirable for flame retardant applications.

Green Chemistry Approaches in the Synthesis and Transformations of 3 3 Nitrophenoxy Phenol

Sustainable Synthetic Methodologies

Traditional methods for synthesizing diaryl ethers often involve harsh reaction conditions, toxic solvents, and metal catalysts, leading to significant environmental concerns. nih.govresearchgate.netrsc.org In response, sustainable synthetic methodologies are being developed to provide greener alternatives.

Solvent-free, or solid-state, reactions represent a significant advancement in green chemistry. By eliminating the solvent, these methods reduce waste, lower costs, and can sometimes lead to higher yields and shorter reaction times. nih.govrsc.org One common solvent-free approach is the grinding or milling of reactants together, which can be particularly effective for certain types of reactions. sphinxsai.com

For the synthesis of related compounds, solvent-free preparations have been successfully demonstrated. For instance, the synthesis of various phenol (B47542) derivatives has been achieved by heating the reactants in the absence of a solvent. nih.govrsc.org While direct solvent-free synthesis of 3-(3-nitrophenoxy)phenol is not extensively documented, the synthesis of analogous compounds under these conditions suggests its feasibility. For example, the synthesis of ferrocenylchalcones has been accomplished by grinding the reactants together at room temperature. sphinxsai.com

A notable example of a solvent-free reaction is the synthesis of triarylmethanes from phenols and arenes, catalyzed by an acidic ionic liquid at 80°C. rsc.org This method highlights the potential for high-yield synthesis without the need for traditional organic solvents.

When a solvent is necessary, the focus of green chemistry is to use environmentally benign options. Water is considered the greenest solvent due to its abundance, non-toxicity, and non-flammability. researchgate.net While the low solubility of many organic compounds in water can be a challenge, various techniques can be employed to overcome this, such as the use of phase-transfer catalysts or co-solvents. researchgate.nettandfonline.com For example, the synthesis of phenols has been achieved in water, representing a significant step towards more eco-friendly processes. nih.govtandfonline.com

Ionic liquids (ILs) have emerged as promising green solvents due to their low vapor pressure, thermal stability, and recyclability. researchgate.netijcce.ac.ir They can act as both the solvent and catalyst in some reactions. For instance, the nitration of phenols has been successfully carried out in the ionic liquid [EtNH3]NO3 with the assistance of ultrasound. researchgate.net Similarly, the Ullmann coupling reaction, a key method for forming C-O bonds in diaryl ethers, has been adapted to use ionic liquids, offering a milder and more efficient alternative to traditional high-boiling point solvents. wikipedia.org

Polyethylene glycol (PEG) is another green solvent alternative that is biodegradable, non-toxic, and inexpensive. It has been used in various organic reactions, including the bromination of arenes, demonstrating its potential as a medium for electrophilic aromatic substitution reactions. innovareacademics.in

| Green Solvent Application | Reactants | Conditions | Outcome | Reference |

| Hydroxylation of Aryl Halides | Aryl Halide, LiOH | Microwave, 130°C | Formation of phenols | tandfonline.com |

| Nitration of Phenols | Phenol, Ferric Nitrate | Ultrasound, Ionic Liquid | Formation of nitrophenols | ijcce.ac.ir |

| Bromination of Arenes | Arene, Ceric Ammonium Nitrate, KBr | Stirring, 50°C in PEG | Formation of bromoarenes | innovareacademics.in |

Energy-Efficient Activation Techniques

To further reduce the environmental footprint of chemical synthesis, energy-efficient activation techniques are being explored as alternatives to conventional heating.

Microwave-assisted organic synthesis (MAOS) has gained significant attention for its ability to dramatically reduce reaction times, often from hours to minutes, and improve yields. tandfonline.comudayton.edujocpr.com This technique utilizes microwave irradiation to directly and efficiently heat the reaction mixture, leading to faster and more uniform heating compared to conventional methods. nih.gov

The synthesis of phenols from aryl halides has been successfully achieved using microwave irradiation in the absence of metal catalysts and organic solvents. nih.govtandfonline.com This method offers a high-yielding and rapid route to these important compounds. While a specific microwave-assisted synthesis of this compound is not explicitly detailed, the successful synthesis of related compounds like 2-arylbenzoxazoles from 2-aminophenol (B121084) and arylaldehydes under solvent-free microwave conditions highlights the potential of this technology. jocpr.com

Ultrasonic irradiation, or sonochemistry, utilizes the energy of sound waves to induce cavitation in the reaction medium, creating localized hot spots with extremely high temperatures and pressures. researchgate.nettandfonline.com This can lead to enhanced reaction rates and yields.

The combination of ultrasound with green solvents like ionic liquids has proven to be a powerful tool. For example, the nitration of phenols has been efficiently carried out in an ionic liquid under ultrasonic irradiation. researchgate.netijcce.ac.ir Furthermore, the synthesis of various heterocyclic compounds has been achieved using ultrasound, demonstrating its broad applicability in organic synthesis. researchgate.netsemanticscholar.org The use of ultrasound can offer a more environmentally friendly and cost-effective approach to chemical synthesis. researchgate.net

Mechanochemistry involves the use of mechanical force, typically through grinding or ball milling, to induce chemical reactions. frontiersin.orgcnr.itmdpi.com This solvent-free technique is highly efficient, often leading to quantitative yields in short reaction times with minimal waste. mdpi.com

Mechanochemical methods have been successfully applied to a variety of organic transformations, including hydrogenation and condensation reactions. frontiersin.orgmdpi.com For example, the catalytic transfer hydrogenation of aromatic nitro derivatives to their corresponding amines has been achieved with high efficiency using ball milling. mdpi.com The synthesis of various compounds by grinding reactants in a mortar and pestle or using a ball mill demonstrates the versatility of this approach. rsc.orgresearchgate.net While a direct mechanochemical synthesis of this compound has not been reported, the successful application of this technique to similar aromatic compounds suggests its potential as a green and efficient synthetic route.

| Energy-Efficient Technique | Reaction Type | Conditions | Key Advantages | Reference |

| Microwave-Assisted Synthesis | Hydroxylation of aryl halides | Catalyst-free, solvent-free, 130°C | Rapid reaction times, high yields | tandfonline.com |

| Ultrasonic-Assisted Synthesis | Nitration of phenols | In ionic liquid, ambient temperature | Enhanced reaction rates, use of green solvent | researchgate.netijcce.ac.ir |

| Mechanochemical Synthesis | Hydrogenation of nitroaromatics | Solvent-free, Pd/C catalyst | High yields, short reaction times, minimal waste | mdpi.com |

Catalysis in Green Synthesis

Heterogeneous Metal Catalysis for Improved Selectivity and Yield

The primary method for synthesizing diaryl ethers like this compound is the Ullmann condensation, a cross-coupling reaction typically involving an aryl halide and a phenol. wikipedia.org Traditionally, this reaction required stoichiometric amounts of copper powder and high temperatures, often exceeding 200°C. wikipedia.orgmdpi.com Modern green chemistry approaches have focused on developing heterogeneous metal catalysts that are not only more efficient but also easily recoverable and reusable, significantly reducing waste and cost. researchgate.netgatech.edu

Palladium and copper nanoparticles supported on various materials have emerged as highly effective catalysts for C-O bond formation. kashanu.ac.irbohrium.com For instance, palladium nanoparticles have been successfully used for the synthesis of diaryl ethers, demonstrating high catalytic activity and stability. kashanu.ac.ir Similarly, copper-based heterogeneous catalysts are favored due to copper's lower cost and toxicity compared to palladium. gatech.edu These catalysts can be supported on materials like alumina, boehmite nanoparticles, or mesoporous oxides. gatech.edubohrium.comnih.gov The use of supported copper nanoparticles, for example, allows the Ullmann reaction to proceed under milder, ligand-free conditions, with improved yields and selectivity. mdpi.comulaval.ca The catalyst's solid nature simplifies its removal from the reaction mixture, allowing for multiple reuse cycles without a significant loss of activity. gatech.edu

In the synthesis of this compound, a heterogeneous catalyst could be employed in the coupling of a 3-halonitrobenzene (e.g., 1-chloro-3-nitrobenzene (B92001) or 1-bromo-3-nitrobenzene) with resorcinol (B1680541) or 3-hydroxyphenol. The catalyst's high surface area and tailored active sites can enhance the reaction rate and direct the reaction towards the desired product, minimizing the formation of byproducts. The nitro group on the aryl halide activates the molecule for nucleophilic aromatic substitution, which complements the catalytic cycle of the metal. wikipedia.org Research on various diaryl ether syntheses has shown that electron-withdrawing groups, such as the nitro group, generally lead to better yields. mdpi.comresearchgate.net

| Catalyst System | Reactants | Reaction Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| CuO/γ-Al2O3 | Aryl Halide + Phenol | K2CO3, DMF, 140°C | Up to 95% | researchgate.net |

| Cu(II) on Boehmite Nanoparticles | Aryl Halide + Phenol | KOH, DMSO, 130°C | Up to 98% | bohrium.comnih.gov |

| Mesoporous Cu/MnOx | Iodobenzene + Phenol | K2CO3, DMF, 140°C | 95% | gatech.edu |

| CuO Nanoparticles | Aryl Halide + Phenol | KOH/Cs2CO3, DMSO, ~100°C | Good to Excellent | mdpi.com |

| Palladium Nanoparticles | Aryl Halide + Phenol | DMSO, 110°C | High | kashanu.ac.ir |

Solid Acid-Base Catalysis in Phenolic Reactions

Solid acid and base catalysts are cornerstones of green chemistry, replacing hazardous and difficult-to-separate liquid catalysts like sulfuric acid or sodium hydroxide (B78521). researchgate.netgoogle.com These solid catalysts, which include zeolites, ion-exchange resins, and metal oxides, can be readily filtered from reaction mixtures and often regenerated and reused. unive.it In the context of this compound, these catalysts can be applied to both its synthesis and subsequent chemical transformations.

While the Ullmann condensation is the dominant synthetic route, etherification can also be achieved through acid catalysis. google.com Solid acid catalysts, such as sulfonated porous carbon on a silica (B1680970) support or modified zeolites like ZSM-5-SO3H, can catalyze the etherification of phenols. google.comwiley.com These materials possess strong acidic sites within a porous structure, facilitating reactions like alkylation and etherification. google.comunive.it For example, a solid acid catalyst could potentially facilitate the reaction between 3-nitrophenol (B1666305) and a suitable precursor to form the ether linkage, although this is a less common approach for diaryl ethers compared to metal-catalyzed cross-coupling.

More commonly, solid acid catalysts are employed for transformations of the phenolic hydroxyl group. Reactions such as acylation or alkylation of the phenol moiety in this compound can be efficiently carried out using solid acid catalysts. unive.itwiley.com For example, the acylation of phenols with acetic anhydride (B1165640) can be catalyzed by sulfamic acid or ZSM-5-SO3H under solvent-free conditions, offering a green alternative for protecting the hydroxyl group or synthesizing ester derivatives. wiley.comresearchgate.net Similarly, solid acid catalysts like zeolites or amorphous silica-alumina have been extensively studied for the alkylation of phenols with olefins. unive.itacs.org

On the other hand, solid base catalysts also play a crucial role. For instance, cesium fluoride (B91410) supported on clinoptilolite (CsF/CP) has been shown to be a highly efficient solid base for nucleophilic aromatic substitution (SNAr) reactions and in copper-catalyzed Ullmann reactions for the synthesis of diaryl ethers. ulaval.ca Such a system could be applied to the synthesis of this compound, providing a heterogeneous basic medium that simplifies workup and catalyst recovery. ulaval.ca

| Catalyst | Reaction Type | Example Reactants | Key Advantage | Reference |

|---|---|---|---|---|

| Sulfonated Carbon/Silica | Etherification, Esterification | Phenol + Alcohol/Acid | High density of acid sites, stable | google.com |

| Zeolites (e.g., H-Beta, ZSM-5) | Alkylation, Acylation | Phenol + Olefin/Anhydride | Shape selectivity, reusability | unive.itwiley.com |

| Montmorillonite K-10 | Acylation | Phenols + Acetic Anhydride | Mild conditions, reusable | scirp.org |

| CsF/Clinoptilolite (Solid Base) | SNAr / Ullmann Reaction | Aryl Halide + Phenol | Heterogeneous base, high yields | ulaval.ca |

| 20% InCl3/MCM-41 (Solid Lewis Acid) | Deprotection of Aryl Esters | Aryl Acetate (B1210297) -> Phenol | High selectivity and yield | acs.org |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.